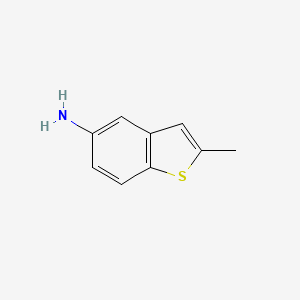

2-Methyl-1-benzothiophen-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NS |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

2-methyl-1-benzothiophen-5-amine |

InChI |

InChI=1S/C9H9NS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 |

InChI Key |

LNLBCAYNZRIXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(S1)C=CC(=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 2 Methyl 1 Benzothiophen 5 Amine Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene (B83047) Ring

The benzothiophene ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzothiophene ring makes it prone to electrophilic attack. The position of substitution is directed by the existing substituents. For instance, in methylbenzene, the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk In the case of 2-Methyl-1-benzothiophen-5-amine, the activating effect of the amino and methyl groups would likely direct incoming electrophiles to the positions ortho and para to the amine. Specific examples of electrophilic substitution on benzothiophene derivatives include nitration and halogenation. For example, reacting methylbenzene with a mixture of concentrated nitric and sulfuric acids yields 2-nitromethylbenzene and 4-nitromethylbenzene. libretexts.org Similarly, chlorination in the presence of a Lewis acid catalyst like aluminum chloride results in a mixture of 2-chloromethylbenzene and 4-chloromethylbenzene. libretexts.org

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on the benzothiophene ring, particularly when it is substituted with strong electron-withdrawing groups. masterorganicchemistry.com Another pathway for nucleophilic substitution is through a benzyne (B1209423) intermediate, which can be formed from aryl halides under strong basic conditions. This mechanism can lead to a mixture of products where the incoming nucleophile attaches to different positions on the aromatic ring. masterorganicchemistry.com

Reactions Involving the Amine Functional Group

The primary amine group at the 5-position of this compound is a key site for a variety of chemical transformations, significantly expanding the diversity of accessible derivatives.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character. masterorganicchemistry.com This nucleophilicity allows the amine to react with a range of electrophiles. The reactivity of amines generally follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating nature of alkyl groups. libretexts.org However, steric hindrance can also play a significant role, with bulky amines exhibiting reduced nucleophilicity. masterorganicchemistry.com

The nucleophilicity of the amino group is fundamental to many of the derivatization strategies discussed below, including amidation and the formation of Schiff bases.

Amidation Reactions for Carboxamide Derivatives

One of the most important reactions of primary amines is their condensation with carboxylic acids or their derivatives to form amides. bath.ac.uk These amidation reactions are pivotal in the synthesis of a vast number of biologically active molecules. nih.govnih.govresearchgate.net

The direct condensation of a carboxylic acid and an amine is often challenging and may require high temperatures or the use of coupling agents. bath.ac.uk Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). bath.ac.uk Alternatively, more reactive carboxylic acid derivatives such as acid chlorides or esters can be employed. nih.govmdpi.com For instance, benzothiophene-2-carbonyl chloride has been reacted with various amines to produce benzothiophene carboxamide derivatives in high yields. nih.gov The use of catalysts, such as niobium pentoxide (Nb2O5), has also been shown to facilitate the amidation of esters with amines under solvent-free conditions. researchgate.net

Table 1: Examples of Amidation Reactions

| Amine Reactant | Carboxylic Acid/Derivative | Product | Reference |

| Aminobenzophenone | Benzothiophene-2-carbonyl chloride | Benzothiophene carboxamide derivative | nih.gov |

| Aminopyridine | Benzothiophene-2-carbonyl chloride | Benzothiophene carboxamide derivative | nih.gov |

| Aniline | Benzothiophene-2-carbonyl chloride | Benzothiophene carboxamide derivative | nih.gov |

| Methyl benzoate | Various amines | Amides | researchgate.net |

Formation of Schiff Bases and Hydrazones

Primary amines readily react with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. ekb.egnih.govmdpi.com This condensation reaction is typically carried out by refluxing the amine and carbonyl compound in a suitable solvent like ethanol. ekb.eg Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities. ekb.egresearchgate.net

Hydrazones are formed through the condensation of a hydrazine (B178648) derivative with a carbonyl compound. researchgate.netnih.govrsc.org For example, 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide has been reacted with various acetylthiophenes to synthesize new hydrazone derivatives. nih.govrsc.org The reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with benzoylisothiocyanate followed by reaction with hydrazine hydrate (B1144303) also leads to the formation of fused pyrimidine (B1678525) derivatives containing a hydrazino group. scirp.org

Table 2: Formation of Schiff Bases and Hydrazones

| Amine/Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

| Primary amine | Aldehyde or Ketone | Schiff Base | ekb.eg |

| 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide | Acetylthiophene | Hydrazone | nih.govrsc.org |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Schiff Base | ekb.eg |

| 4-Amino-antipyrine | 1H-Indole-3-carbaldehyde | Schiff Base | ekb.eg |

Transformations at the Methyl Substituent

The methyl group at the 2-position of the benzothiophene ring, while generally less reactive than the amine group, can still undergo certain transformations. For instance, free-radical halogenation can occur on the methyl group under UV light. chemguide.co.uk Oxidation of the methyl group could potentially yield a carboxylic acid or an aldehyde, providing another handle for further derivatization.

Redox Chemistry of Benzothiophene Systems

The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule. For example, the oxidation of N-acyl S-aryl sulfenamides to chiral sulfinamides has been achieved using a bisguanidinium peroxomolybdate ion-pairing catalyst. acs.org This highlights the potential for enantioselective oxidation of the sulfur atom in benzothiophene systems.

Furthermore, the benzothiophene core can participate in redox-catalyzed reactions. For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, yields substituted benzothiophenes. organic-chemistry.org

Oxidation Pathways (e.g., Sulfoxides, Sulfones)

The sulfur atom in the benzothiophene ring is susceptible to oxidation, offering a pathway to modulate the electronic properties and three-dimensional structure of the molecule. Oxidation typically proceeds sequentially, first yielding the corresponding sulfoxide and then the sulfone upon further oxidation. These transformations can significantly impact the biological activity and physicochemical properties of the parent compound.

For instance, in related benzothiophene systems, methyl sulfide (B99878) groups attached to the core have been successfully oxidized to methyl sulfones. nih.gov This is commonly achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in combination with manganese dioxide (MnO₂) in a solvent mixture like acetonitrile (B52724) and dichloromethane. nih.gov This method demonstrates the feasibility of selectively oxidizing sulfur-containing substituents on the benzothiophene ring. nih.gov It is chemically plausible that the endocyclic sulfur atom of this compound could be similarly oxidized to the corresponding 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) derivatives under controlled conditions, providing analogues with altered electronic and solubility profiles.

Table 1: Representative Oxidation Reactions on Benzothiophene Scaffolds

| Starting Material | Reagent | Product | Reference |

|---|

Reduction Pathways

While direct reduction of the stable benzothiophene ring system is not common under standard conditions, reduction reactions are highly relevant in the synthesis of amino-substituted benzothiophenes. A prevalent synthetic strategy involves the chemical reduction of a nitro group to form the primary amine.

In a related synthetic context, the preparation of 4-amino-2-methyl-10H-thieno[2,3-b] researchgate.netuokerbala.edu.iqbenzodiazepine involves the reduction of a nitro-substituted precursor, specifically 2-(2-nitroanilino)-5-methylthiophen-3-carbonitrile. google.com This transformation is typically accomplished using reducing agents like stannous chloride (SnCl₂) in an acidic alcoholic solution. google.com This established methodology highlights a key reduction pathway for accessing the amine functionality on a thiophene-based scaffold, which is applicable to the synthesis of this compound from its corresponding 5-nitro analogue.

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the molecular framework of heterocyclic compounds. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is particularly effective for derivatizing benzothiophene cores. researchgate.netnih.gov

To utilize this reaction, this compound would first need to be functionalized with a halide, typically iodine or bromine, at a desired position on the aromatic ring. The resulting halo-benzothiophene can then be coupled with a wide variety of aryl or heteroaryl boronic acids or esters. nih.govresearchgate.net Research has demonstrated the successful Suzuki-Miyaura coupling of 3-iodobenzo[b]thiophenes with various boronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, to generate libraries of multi-substituted benzothiophenes. nih.gov Similarly, 2-bromo researchgate.netbenzothieno[3,2-b]benzothiophene has been used in Suzuki-Miyaura reactions to create extended π-conjugated systems. researchgate.net This strategy allows for the systematic introduction of diverse substituents, enabling the fine-tuning of electronic and steric properties for various applications. nih.govresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling on Benzothiophene Cores

| Benzothiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Iodobenzo[b]thiophenes | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-benzo[b]thiophenes | nih.gov |

| 2-Bromo researchgate.netbenzothieno[3,2-b]benzothiophene | Phenyl-dioxaborolane | Not specified | 2-Aryl-benzothieno-benzothiophene | researchgate.net |

Strategic Derivatization for Enhanced Functionality

The primary amine at the 5-position of this compound is a key handle for strategic derivatization to introduce new functionalities and build more complex molecular scaffolds. nih.gov The nucleophilic nature of the amino group allows it to readily react with a variety of electrophiles.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide linkages. This has been used to couple amino acids to the benzothiophene core. researchgate.net

Formation of Thioureas: Treatment of aminobenzothiophenes with reagents like benzoylisothiocyanate yields thiourea (B124793) derivatives, which can serve as intermediates for synthesizing fused heterocyclic systems. researchgate.net

Hydrazone Synthesis: In benzothiophene systems containing both an amino and an aldehyde group, the aldehyde can be condensed with various hydrazine derivatives to form hydrazones, a class of compounds known for a range of biological activities. nih.gov

Synthesis of Fused Heterocycles: The amine can act as a key component in cyclocondensation reactions to build fused pyridine (B92270) or pyrimidine rings onto the benzothiophene framework. For example, the Friedlander reaction, involving the condensation of an amino-aldehyde with a ketone, can produce benzothieno[3,2-b]pyridine derivatives. nih.gov

These derivatization reactions significantly expand the chemical space accessible from the this compound core, enabling the creation of diverse libraries of analogues for screening and development. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound 1-oxide |

| This compound 1,1-dioxide |

| 2-(2-Nitroanilino)-5-methylthiophen-3-carbonitrile |

| 4-Amino-2-methyl-10H-thieno[2,3-b] researchgate.netuokerbala.edu.iqbenzodiazepine |

| 3-Iodobenzo[b]thiophene |

| 2-Bromo researchgate.netbenzothieno[3,2-b]benzothiophene |

| 3-Amino-2-formyl-functionalized benzothiophenes |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1 Benzothiophen 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, type, and connectivity of hydrogen atoms in a molecule. In 2-Methyl-1-benzothiophen-5-amine, distinct signals are expected for the protons of the methyl group, the amine group, and the aromatic rings.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) and the thiophene (B33073) ring (H-3) exhibit characteristic chemical shifts and coupling patterns. Based on data from similar benzothiophene (B83047) structures, the proton on the thiophene ring (H-3) is expected to appear as a singlet or a narrow quartet due to coupling with the methyl protons. The aromatic protons on the benzene portion of the molecule will show splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. For instance, in the related compound 1-benzothiophen-5-amine, the aromatic protons appear at δ 7.74 (d), 7.27 (d), 7.15 (d), 6.98 (dd), and 6.81 (d) ppm. bmrb.io The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl (CH₃) protons at the 2-position will characteristically appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C-2) | ~2.5 | Singlet (s) |

| NH₂ (at C-5) | Variable (broad) | Broad Singlet (br s) |

| H-3 | ~7.0-7.2 | Singlet (s) or Quartet (q) |

Note: Predicted values are based on typical shifts for benzothiophene derivatives. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C-2) | ~14-15 |

Note: The specific assignments for the nine aromatic and heterocyclic carbons require 2D NMR data for unambiguous confirmation.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons (e.g., H-6 and H-7), confirming their connectivity within the benzene ring. researchgate.net It would also show a correlation between the H-3 proton and the methyl protons if there is a discernible coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This is invaluable for assigning carbon signals. For instance, the proton signal for the methyl group (~2.5 ppm) would show a cross-peak with the methyl carbon signal (~14-15 ppm), and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This technique is instrumental in piecing together the entire molecular skeleton. For example, the methyl protons would show HMBC correlations to carbons C-2 and C-3, while the H-7 proton would show correlations to C-5 and the bridgehead carbon C-7a, thus confirming the arrangement of the fused ring system and the positions of the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. researchgate.net The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₉NS) is 176.0501 Da.

HRMS analysis can distinguish this formula from other potential structures with the same nominal mass. For example, an HRMS measurement yielding a mass of 176.0503 would strongly support the elemental composition of C₉H₁₀NS⁺. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented and the masses of the resulting fragments are analyzed to piece together the original structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov It is widely used to determine the purity of a sample and confirm the identity of its components. nih.govmdpi.com

For this compound, a reversed-phase LC method would be developed to separate the target compound from any impurities or starting materials. The eluent from the LC column is then introduced into the mass spectrometer. The MS detector confirms the identity of the peak eluting at the expected retention time by measuring its mass-to-charge ratio, which should correspond to that of the protonated molecule ([M+H]⁺ = 176.1). The purity of the sample is determined by integrating the area of the analyte peak relative to the total area of all observed peaks in the chromatogram. This technique is highly sensitive and specific, making it ideal for both qualitative and quantitative analysis of complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the analysis of this compound and its derivatives, specific vibrational frequencies are indicative of key structural features. For instance, the N-H stretching vibrations of the primary amine group in amino-substituted benzothiophenes typically appear in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears at slightly lower wavenumbers. researchgate.net The C=C stretching vibrations within the benzene and thiophene rings give rise to bands in the 1400-1600 cm⁻¹ region. Furthermore, the characteristic C-S stretching vibration of the thiophene ring can be observed, although it is often weak and can be coupled with other vibrations.

For example, in a study of various benzothiophene derivatives, IR (ATR) spectroscopy revealed C≡C stretching vibrations around 2195-2200 cm⁻¹ in ethynyl-substituted compounds. researchgate.net In another investigation, the IR spectra of aminopropyl-benzothiophene isomers were collected in the 650–4000 cm⁻¹ range to differentiate the compounds. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. For 2-Methyl-1-benzothiophene, a Raman spectrum is available in the SpectraBase database, which can be used as a reference for identifying its characteristic vibrational modes. spectrabase.com

Table 1: Characteristic Infrared Absorption Frequencies for Benzothiophene Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Alkyne (C≡C) | Stretching | ~2200 researchgate.net |

| Aromatic C=C | Stretching | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The benzothiophene core exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring system. The amino group (-NH₂) and the methyl group (-CH₃) in this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiophene.

For instance, studies on related compounds like 2-methyl-1,4-benzoquinone show maximum absorption (λmax) at 264 nm, 312 nm, and 429 nm in alcohol. nih.gov The electronic spectra of copper complexes with a 2-amino-5-methylpyridine (B29535) ligand, a related heterocyclic amine, have shown absorption peaks in the visible region, for example at 795 nm. researchgate.net The specific λmax values for this compound would provide valuable information about its electronic structure.

Table 2: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength UV region |

| n → π | Excitation of a non-bonding electron (from N or S) to a π antibonding orbital. | Longer wavelength UV/Visible region |

X-ray Crystallography for Solid-State Molecular Structure Determination

In a study of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the compound was found to crystallize in the monoclinic space group P2₁/c, with the thiophene ring being essentially planar. juniperpublishers.com The absolute configuration of atropisomeric products of biaryl aldehydes, including a benzothiophene-derived aldehyde, has been established through single-crystal X-ray diffraction analysis. acs.org

The way molecules pack in a crystal is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.govnih.govmdpi.com

In the crystal structures of related benzothiophene derivatives, N-H···O and C-H···O hydrogen bonds are common, often forming specific ring motifs that link molecules together. nih.govnih.gov For instance, in one derivative, N-H···O hydrogen bonds create R²₂(8) rings. nih.gov C-H···π interactions are also frequently observed. rsc.org

Hirshfeld surface analysis of benzothiophene derivatives reveals the percentage contributions of different intermolecular contacts. nih.gov For example, in one case, H···H contacts accounted for 36.9% of the interactions, while H···C/C···H and O···H/H···O contacts contributed 26.1% and 15.1%, respectively. nih.gov Such analyses are crucial for understanding the solid-state properties of these materials. mdpi.comacs.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared with the theoretical formula to confirm its purity and identity.

For a compound with the molecular formula C₉H₉NOS, such as 4-Amino-2-methyl-1-benzothiophen-5-ol, the theoretical elemental composition can be calculated. nih.gov Experimental results from elemental analysis of newly synthesized benzothiophene derivatives are typically reported as "found" values and are expected to be in close agreement (usually within ±0.4%) with the "calculated" theoretical values. High-resolution mass spectrometry (HRMS) is also frequently used to confirm the molecular formula with high accuracy. researchgate.netnih.gov

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₀NS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 9 | 108.099 | 67.07% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.25% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.69% |

| Sulfur (S) | 32.065 | 1 | 32.065 | 19.90% |

Role in Medicinal Chemistry Research (Mechanistic Insights, Target Modulation)

The benzothiophene core is a privileged scaffold in medicinal chemistry, present in approved drugs like the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton. ijpsjournal.com Research into derivatives such as this compound focuses on elucidating their mechanisms of action and their potential to modulate various biological targets.

Enzyme Inhibition and Modulation Mechanisms

Derivatives of benzothiophene have been identified as inhibitors of several key enzyme families, a property attributed to the unique stereochemistry of the fused ring system.

Lipoxygenase (LOX): Benzothiophene derivatives are explored as LOX inhibitors. The mechanism often involves interaction with the enzyme's active site, which contains a critical iron atom. The anti-inflammatory effects of some derivatives are linked to their ability to inhibit 5-LOX.

Topoisomerase: The benzothiophene scaffold is a key feature in the design of topoisomerase inhibitors, which are crucial anticancer agents. researchgate.net These compounds function by stabilizing the transient complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells. wikipedia.orgnih.gov Some hemithioindigo compounds, which contain a benzothiophene ring, have been shown to inhibit both Topoisomerase I and II, with the benzothiophenone ring being essential for binding a crucial magnesium ion in the enzyme's catalytic pocket. researchgate.net

Cytochrome P450 (CYP450): The thiophene ring within the benzothiophene structure is susceptible to S-oxidation by CYP450 enzymes. ijpsjournal.com This can lead to the formation of metabolites like sulphoxides and sulphones. This metabolic action can also result in mechanism-based inactivation of the enzyme, where a reactive intermediate, such as an electrophilic thiophene sulfoxide (B87167), covalently binds to the enzyme's active site. nih.gov This has been observed with derivatives inactivating human liver cytochrome P450 2C9. nih.gov

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): Benzothiophene derivatives have been developed as potent and selective inhibitors of MK2, a key enzyme in the inflammatory response pathway that regulates the production of cytokines like TNF-α. X-ray crystallography has provided a rationale for the observed potency and selectivity of these inhibitors.

C17,20-lyase: Benzothiophene derivatives are investigated as non-steroidal inhibitors of Cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities and is a key enzyme in androgen biosynthesis. Selective inhibition of the C17,20-lyase activity is a validated strategy in treating castration-resistant prostate cancer. nih.gov

Liver Receptor Homolog-1 (LRH-1): LRH-1 (or NR5A2) is a nuclear receptor involved in development, metabolism, and inflammation. nih.govbiorxiv.org While direct inhibition by this compound is not established, pharmacological inhibition of LRH-1 has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting it as a potential therapeutic target for inflammatory diseases. nih.govresearchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for type 2 diabetes and obesity treatments. nih.govmdpi.com Novel benzothiophene biphenyl derivatives have been identified as potent inhibitors of PTP1B. nih.gov Crystallographic studies show these inhibitors bind to the enzyme's active site, held by hydrogen bonding and van der Waals interactions within two hydrophobic pockets, with substituents on the benzothiophene framework interacting critically with Phe182 of the catalytic site. nih.gov Allosteric inhibitors with a related benzofuran scaffold have also been studied, which bind to a site remote from the active site, inducing conformational changes that lead to inactivation. nih.govresearchgate.net

Receptor Interaction Studies

The amine substituent on the benzothiophene ring makes it a candidate for interacting with various neurotransmitter receptors.

Serotonin Receptors: Close analogs, such as (2-aminopropyl)benzo[β]thiophenes (APBTs), have been studied for their interaction with serotonin (5-HT) receptors. The 5-APBT isomer, in particular, binds to and acts as a full agonist at 5-HT₂ₐ and 5-HT₂C receptors.

GABA-A Modulators: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major target for drugs treating anxiety and sleep disorders. nih.gov Positive allosteric modulators (PAMs) bind to a site distinct from the GABA binding site and enhance the receptor's activity, increasing chloride ion influx and hyperpolarizing the neuron. wikipedia.orgyoutube.com While many scaffolds can act as GABA-A PAMs, specific data on this compound in this role is an area for further research.

Investigation of Antineoplastic Mechanisms

The benzothiophene scaffold is present in numerous compounds investigated for their anticancer properties. Research has focused on their ability to interfere with cancer cell proliferation and survival through various mechanisms in in vitro models.

Apoptosis Induction: Derivatives of benzothiophene have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. For instance, certain 5-hydroxybenzothiophene hydrazide derivatives have been observed to modulate apoptotic markers in glioblastoma cells. Similarly, benzo[b]thiophene-3-carboxylic acid derivatives promote apoptosis in breast cancer cells. The mechanism can involve the induction of Caspase 3 and BAX pro-apoptotic proteins alongside the suppression of the anti-apoptotic protein Bcl-2. youtube.com

Cell Cycle Arrest: A common mechanism for anticancer agents is the disruption of the cell cycle. Benzothiophene derivatives have been found to cause cell cycle arrest at different phases. For example, a 5-hydroxybenzothiophene derivative induced G2/M phase arrest in U87MG glioblastoma cells. In another study, a benzofuran-isatin conjugate, a structurally related compound, caused cell cycle arrest at the G1/G0 phase in HT29 colorectal cancer cells and at the G2/M phase in SW620 cells. researchgate.net

Cell Proliferation Inhibition: The inhibition of cancer cell growth is a key indicator of antineoplastic activity. Numerous benzothiophene derivatives have demonstrated potent growth-inhibitory activity against a range of human cancer cell lines. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.

Below is a table summarizing the in vitro antineoplastic activity of selected benzothiophene derivatives.

| Compound Class | Cancer Cell Line | Observed Effects | IC₅₀ Values |

| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | Growth inhibition, G2/M arrest, Apoptosis | 7.2 μM |

| 5-hydroxybenzothiophene hydrazide (16b) | HCT-116 (Colon) | Growth inhibition | 9.8 μM |

| 5-hydroxybenzothiophene hydrazide (16b) | A549 (Lung) | Growth inhibition | 13.5 μM |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | MDA-MB-231 (Breast) | Inhibition of proliferation, migration, invasion | Not specified |

Antibacterial and Antifungal Mechanism of Action Studies

The rise of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. rsc.org Benzothiophene derivatives have shown promise in this area. ijpsjournal.com

Antibacterial Mechanisms: The specific mechanisms are under investigation, but some studies suggest that thiophene derivatives may target bacterial outer membrane proteins (OMPs). frontiersin.org Ruthenium complexes functionalized with benzothiophene have shown good activity against Staphylococcus aureus, and it is thought their mechanism may involve inhibiting the regulatory function of the catabolite control protein A (SaCcpA). rsc.org Other studies on 3-halobenzo[b]thiophenes have demonstrated fast bactericidal activity against S. aureus, with structure-activity relationships indicating that alcohol moieties can enhance activity. nih.gov

Antifungal Mechanisms: The primary mechanisms of action for many antifungal drugs involve either disrupting the integrity of the fungal cell membrane by targeting ergosterol or inhibiting enzymes involved in cell wall synthesis. youtube.com Azole antifungals, for example, inhibit the cytochrome P450 enzyme 14-alpha-demethylase, which is critical for ergosterol biosynthesis. youtube.comnih.gov While benzimidazole derivatives (structurally related to benzothiophenes) have shown potent antifungal activity, the precise mechanism for benzothiophenes is an area of active research but is believed to involve similar pathways of disrupting fungal cell membrane or wall synthesis. nih.gov

Structural Activity Relationship (SAR) Studies for Bioactive Benzothiophenes

SAR studies are crucial for optimizing the potency and selectivity of bioactive compounds. For benzothiophene derivatives, these studies provide insights into how specific substitutions on the ring system affect their biological activity. researchgate.net

For Enzyme Inhibition: In the case of PTP1B inhibitors, SAR studies have shown that hydrophobic substituents at the 2-position of the benzothiophene ring are critical for intrinsic activity, as they interact with a key phenylalanine residue in the enzyme's catalytic site. nih.gov For MK2 inhibitors, SAR studies have guided the optimization of kinase selectivity and cellular potency.

For Antimicrobial Activity: For antibacterial 3-halobenzo[b]thiophenes, SAR has revealed that the presence of an alcohol group, particularly a cyclohexanol substituent, significantly enhances activity against Gram-positive bacteria and yeast. nih.gov For antifungal benzimidazole derivatives, activity is influenced by the length of an alkyl chain attached to the ring, with an optimal length of nine carbon atoms observed for broad-spectrum activity. nih.gov

For Antineoplastic Activity: In a series of 2-aminobenzophenone antimitotic agents, SAR analysis revealed that introducing an amino group at the ortho position of the benzophenone ring plays an integral role in increasing growth inhibition.

Applications in Materials Science and Optoelectronics

The benzothiophene core, with its planar and π-conjugated system, is a highly attractive building block for organic electronic materials. researchgate.net Derivatives of benzothiophene, particularly nih.govbenzothieno[3,2-b]benzothiophene (BTBT), are among the most popular organic semiconductors.

These materials are valued for their high charge carrier mobility, excellent thermal and chemical stability, and tunable electronic properties. These characteristics make them highly promising for a variety of applications, including:

Organic Field-Effect Transistors (OFETs): BTBT derivatives are extensively used as the active semiconductor layer in OFETs, demonstrating high performance.

Organic Light-Emitting Diodes (OLEDs): The tunable optoelectronic properties of benzothiophene derivatives allow for their use as fluorescent materials in OLEDs.

Organic Sensors: The sensitivity of their electronic properties to their environment makes them suitable candidates for chemical and biological sensors.

Research in this field focuses on modifying the BTBT core to fine-tune crystal packing, thermal stability, and optoelectronic characteristics for optimized device performance.

Advanced Academic Applications and Research Directions for 2 Methyl 1 Benzothiophen 5 Amine

The benzothiophene (B83047) scaffold is a significant heterocyclic motif in materials science and medicinal chemistry. The specific functionalization pattern of 2-Methyl-1-benzothiophen-5-amine, featuring a reactive primary amine and a methyl group on the thiophene (B33073) ring, presents a unique platform for further molecular elaboration. While direct research on many advanced applications of this particular compound is not extensively documented in publicly available literature, its structural components suggest significant potential in various high-tech fields. This article explores these prospective applications, drawing parallels from closely related benzothiophene derivatives and established synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.